Brucina

Cardiotoxicity Drug Safety Ion Channel Pharmacology

Procure Brucine (≥98%, [α]20/D −118°) for applications where strychnine is pharmacologically unsafe or mechanically unsuitable. The 45.5-fold lower acute LD50 (50.10 vs 1.10 mg/kg) enables repeated in vivo dosing; its 1.7-fold higher hERG IC50 (44.18 μM) reduces cardiac risk. As a positive M1 allosteric enhancer and validated chiral resolving agent, brucine delivers quantifiable advantages in CNS drug discovery, cholinergic research, and enantiomeric separation. Non-substitutable with strychnine.

Molecular Formula C23H26N2O4
Molecular Weight 394.5 g/mol
Cat. No. B8254634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrucina
Molecular FormulaC23H26N2O4
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC
InChIInChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22?,23+/m0/s1
InChIKeyRRKTZKIUPZVBMF-WECJKWEMSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brucine Compound Profile: A Strychnine-Analog Alkaloid with Differentiated Pharmacological Properties


Brucine (CAS 357-57-3) is an indole alkaloid co-occurring with strychnine in Strychnos nux-vomica seeds, distinguished structurally by the presence of two methoxy groups at the 2- and 3-positions of the aromatic ring, absent in strychnine [1]. This structural modification confers distinct physicochemical properties, including an optical rotation of [α]20/D −118° (c = 2.5 in chloroform) and a melting point of 175–178°C (dec.) . Unlike its more widely known analog, brucine exhibits quantitatively reduced acute toxicity, distinct allosteric receptor pharmacology, and serves as a historically validated chiral resolving agent, making its procurement a deliberate scientific choice rather than an interchangeable alternative to strychnine [2].

Why Brucine Cannot Be Interchangeably Substituted with Strychnine or Other In-Class Alkaloids


Substituting brucine with strychnine based on their shared alkaloid class or co-occurrence in Nux vomica would constitute a critical scientific error with quantifiable consequences. Direct comparative studies demonstrate that strychnine inhibits hERG potassium channels with an IC50 of 25.9 μM, while brucine exhibits an IC50 of 44.18 μM—a 1.7-fold difference that materially alters cardiac safety risk assessments in drug development [1]. Furthermore, in vivo toxicological comparisons reveal that the LD50 of strychnine is 1.10 mg/kg, whereas brucine is 50.10 mg/kg—a 45.5-fold difference in acute lethal toxicity that fundamentally changes dosing feasibility, safety margins, and regulatory handling requirements [2]. At the receptor pharmacology level, brucine acts as a positive allosteric enhancer of acetylcholine at muscarinic M1 receptors (increasing affinity approximately 2-fold), a property not shared by strychnine, which exhibits negative cooperativity with acetylcholine across subtypes [3]. These quantifiable divergences in cardiac ion channel inhibition, systemic toxicity, and allosteric receptor modulation render brucine pharmacologically non-substitutable with its closest analog.

Brucine Quantitative Differentiation Evidence: Head-to-Head Data for Scientific Procurement Decisions


Brucine vs. Strychnine: hERG Channel Inhibition IC50 Comparison for Cardiac Safety Risk Stratification

In a direct comparative study examining hERG potassium channel inhibition—a standard preclinical predictor of drug-induced QT prolongation and cardiac toxicity—brucine exhibits a 1.7-fold lower inhibitory potency than strychnine. This quantitative difference provides a material cardiac safety advantage when selecting between these two structurally related alkaloids for pharmacological research or lead optimization programs [1]. Alanine mutagenesis further identified Y652 as the critical binding residue for both compounds, with Y652A mutation increasing strychnine IC50 by 21.64-fold and brucine IC50 by 29.78-fold, confirming shared binding mechanism but differentiated potency [1].

Cardiotoxicity Drug Safety Ion Channel Pharmacology

Brucine vs. Strychnine: Acute Systemic Toxicity LD50 Comparison in Rodent Models

Comparative acute toxicity studies reveal a 45.5-fold difference in lethal dose between strychnine and brucine. Strychnine exhibits an oral LD50 of 1.10 mg/kg in rats, classifying it among the most acutely toxic alkaloids known. Brucine, by contrast, demonstrates an LD50 of 50.10 mg/kg under identical experimental conditions, representing a quantitatively significant safety margin that directly impacts handling protocols, dosing feasibility in preclinical models, and regulatory classification [1]. Additionally, in a 2024 study using C57BL/6 mice, brucine N-oxide (the nitrogen oxidative derivative of brucine) exhibited an LD50 31-fold higher than parent brucine, demonstrating that oxidative processing further widens the therapeutic window—an effect also observed with strychnine N-oxide relative to strychnine [2].

Toxicology Safety Pharmacology Regulatory Compliance

Brucine vs. Strychnine: Divergent Allosteric Modulation at Muscarinic Acetylcholine Receptors

At muscarinic acetylcholine receptors, brucine and strychnine exhibit qualitatively opposite allosteric effects on acetylcholine binding. Brucine functions as a positive allosteric enhancer, increasing acetylcholine affinity at M1 receptors approximately 2-fold, whereas strychnine exhibits negative cooperativity with acetylcholine across all muscarinic subtypes [1]. Furthermore, brucine and five of its six quaternary derivatives examined demonstrated positive cooperativity with acetylcholine at one or more muscarinic subtypes (M1-M5), while strychnine analogues were uniformly negatively cooperative [1]. This qualitative divergence in allosteric pharmacology—enhancement versus inhibition—constitutes a fundamental mechanistic differentiation that precludes functional substitution in experimental systems investigating cholinergic signaling.

Neuropharmacology Receptor Pharmacology Allosteric Modulation

Brucine as a Chiral Resolving Agent: Unique Structural Determinant Differentiating from Strychnine

Brucine possesses a chiral molecular architecture that enables its established application as a chiral resolving agent for racemic mixtures—a functional property not shared by strychnine despite their structural similarity. The presence of two methoxy groups on brucine's aromatic ring, absent in strychnine, influences both self-assembly behavior and enantiomeric discrimination capacity during diastereomeric salt formation . This application, first described by Fischer in 1899 and subsequently employed by Marckwald in 1904 as the first natural catalyst achieving enantiomeric enrichment, remains industrially relevant today for optical resolution of tertiary acetylenic alcohols into enantiomers [1]. Brucine sulfate salt hydrate specifically enables high-efficiency resolution through diastereomeric salt crystallization .

Stereochemistry Chiral Resolution Asymmetric Synthesis

Brucine vs. Strychnine: Comparative Pharmacokinetic Half-Life in Rats

In a comparative pharmacokinetic study employing LC-MS/MS analysis in rats, brucine demonstrates a longer elimination half-life than strychnine. Following administration of semen strychni total alkaloids (SSTA) at 1.6 mg/kg, brucine exhibited a half-life of 5.723 hours, while strychnine showed a half-life of 4.065 hours—a 1.4-fold difference in systemic exposure duration [1]. This pharmacokinetic divergence has direct implications for dosing regimens, accumulation potential, and toxicokinetic modeling. Notably, microencapsulation (SSTAM formulation) extended brucine half-life to 9.321 hours (low-dose) and 9.025 hours (high-dose), demonstrating formulation-dependent modulation of systemic persistence [1].

Pharmacokinetics Drug Metabolism Toxicokinetics

Brucine Anti-Cancer Activity: Comparative IC50 Analysis with Nanoparticle Formulation

Brucine demonstrates quantifiable anti-proliferative activity against cervical cancer (HeLa) cells with an IC50 of 30 μg/mL when formulated as brucine-entrapped titanium oxide nanoparticles (TiO2 NPs) in MTT assay [1]. While direct head-to-head IC50 comparison with strychnine in the same cancer model is not available in this study, the data establish brucine's viability as an anti-cancer lead compound scaffold. Broader class-level evidence indicates that brucine exerts multi-target inhibitory effects across multiple cancer types including glioblastoma, pancreatic ductal adenocarcinoma, breast, liver, and colon cancers through modulation of PI3K/Akt, Wnt/β-catenin, and VEGF signaling pathways [2][3]. Brucine's significantly lower systemic toxicity (LD50 50.10 mg/kg vs. strychnine 1.10 mg/kg) provides a practical advantage for anti-cancer drug discovery, as it permits exploration of therapeutic doses that would be lethal with strychnine [4].

Cancer Pharmacology Nanomedicine Cytotoxicity

Brucine Application Scenarios Derived from Quantitative Differentiation Evidence


Drug Discovery Lead Optimization Requiring Reduced hERG Liability

In medicinal chemistry programs developing CNS-active compounds where hERG channel inhibition is a primary safety concern, brucine serves as a structurally-informed alternative scaffold to strychnine. Brucine's hERG IC50 of 44.18 μM compared to strychnine's 25.9 μM provides a 1.7-fold safety margin advantage in cardiac risk assessment, supported by mutagenesis data confirming Y652 as the critical binding residue with 29.78-fold increased IC50 upon mutation [1]. This quantitative differentiation enables structure-activity relationship (SAR) studies aimed at further optimizing away from cardiotoxicity while retaining desired pharmacological properties.

In Vivo Pharmacology Studies Where Strychnine Toxicity Is Prohibitive

Brucine enables in vivo pharmacological investigations that would be impracticable with strychnine due to the latter's extreme acute toxicity (LD50 1.10 mg/kg vs. 50.10 mg/kg for brucine, a 45.5-fold safety margin) [2]. This quantitative toxicity differential permits repeated dosing at pharmacologically relevant concentrations in rodent models of inflammation, cancer, and pain without the severe convulsive and respiratory paralytic effects that constrain strychnine administration. The longer elimination half-life of brucine (5.723 h vs. 4.065 h for strychnine) must be accounted for in dosing regimen design [3].

Cholinergic Neuropharmacology Research Requiring Positive Allosteric Modulation

For neuroscience research programs investigating muscarinic acetylcholine receptor modulation, brucine provides positive allosteric enhancement of acetylcholine binding (approximately 2-fold at M1 receptors), whereas strychnine exhibits negative cooperativity [4]. This qualitative functional divergence means that experimental outcomes in cholinergic signaling studies are non-interchangeable between these two alkaloids. Brucine and its quaternary derivatives demonstrate subtype-selective positive cooperativity patterns that may inform development of allosteric enhancers for conditions such as Alzheimer's disease [4].

Synthetic Chemistry: Chiral Resolution of Racemic Mixtures

Brucine's chiral molecular architecture, conferred by its complex polycyclic framework and stereospecific methoxy substitution pattern absent in strychnine, enables its established use as a chiral resolving agent [5]. This application includes optical resolution of tertiary acetylenic alcohols into enantiomers via diastereomeric salt crystallization . Procurement of high-purity brucine (98% anhydrous grade, [α]20/D −118°) is essential for stereospecific synthesis workflows in pharmaceutical manufacturing and academic organic chemistry laboratories requiring enantiomeric separation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brucina

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.